

An In-depth Technical Guide to the IM156 Oxidative Phosphorylation Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IM156, also known as lixumistat, is a novel, orally administered small molecule of the biguanide class engineered to be a potent inhibitor of the mitochondrial electron transport chain.

Specifically, IM156 targets Protein Complex I (PC1), a critical entry point for electrons into the oxidative phosphorylation (OXPHOS) pathway. By inhibiting PC1, IM156 disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and a concomitant activation of the AMP-activated protein kinase (AMPK) signaling pathway. This mechanism of action makes IM156 a promising therapeutic candidate for cancers and fibrotic diseases that are highly dependent on OXPHOS for their energy and biosynthetic needs. Preclinical studies have demonstrated its efficacy in a range of cancer models, and it has completed a Phase 1 clinical trial in patients with advanced solid tumors, establishing a recommended Phase 2 dose. This guide provides a comprehensive overview of the IM156 oxidative phosphorylation inhibition pathway, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

IM156 exerts its primary effect by directly inhibiting the activity of mitochondrial Protein Complex I (NADH:ubiquinone oxidoreductase).[1][2][3][4] As the first and largest enzyme

complex of the electron transport chain, PC1 plays a pivotal role in cellular respiration by oxidizing NADH and transferring electrons to coenzyme Q. This process is coupled with the pumping of protons across the inner mitochondrial membrane, establishing the proton motive force essential for ATP synthesis by ATP synthase (Complex V).

By binding to and inhibiting PC1, IM156 effectively blocks this initial step of the electron transport chain.[1][3] This disruption leads to a cascade of metabolic consequences:

- Decreased Oxygen Consumption Rate (OCR): Inhibition of the electron transport chain directly results in a reduced rate of oxygen consumption by the mitochondria.[1]
- Reduced ATP Production: The diminished proton motive force impairs the ability of ATP synthase to produce ATP, leading to a state of cellular energy stress.[1]
- Activation of AMPK: The resulting increase in the cellular AMP:ATP ratio is a potent activator
 of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.

Signaling Pathway of IM156-Mediated OXPHOS Inhibition

The inhibition of OXPHOS by IM156 triggers a well-defined signaling cascade that ultimately impacts cell growth, proliferation, and survival. The central player in this pathway is AMPK.

Figure 1: IM156 Signaling Pathway.

Upon activation, AMPK phosphorylates multiple downstream targets to restore energy balance. A key downstream effector is the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. Activated AMPK inhibits mTORC1 signaling, leading to a reduction in protein synthesis and cell cycle progression.[1] This inhibition of a major anabolic pathway, coupled with the primary energy deficit, is detrimental to highly proliferative cancer cells.

Quantitative Data on IM156 Activity

The following tables summarize the available quantitative data on the in vitro and clinical activity of IM156.

Table 1: In Vitro Potency of IM156

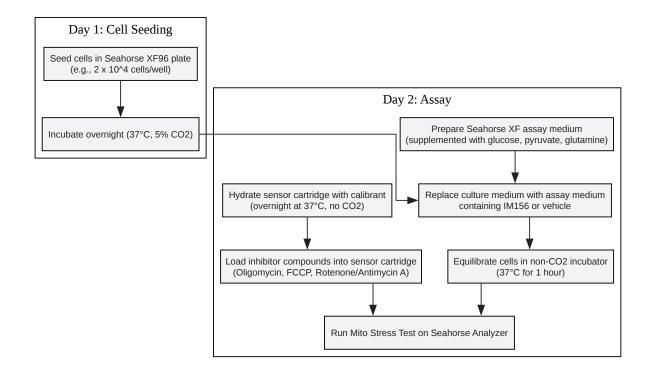
Parameter	Cell Line/Condition	Value	Reference
Potency vs. Metformin	Cellular AMPK Phosphorylation	60-fold more potent	[5]
Effect on OCR	A549 human lung cancer cells	No effect up to 50 μM (for a metabolite)	[1]
Effect on Cell Viability	A549 human lung cancer cells	No effect up to 50 μM (for a metabolite)	[1]

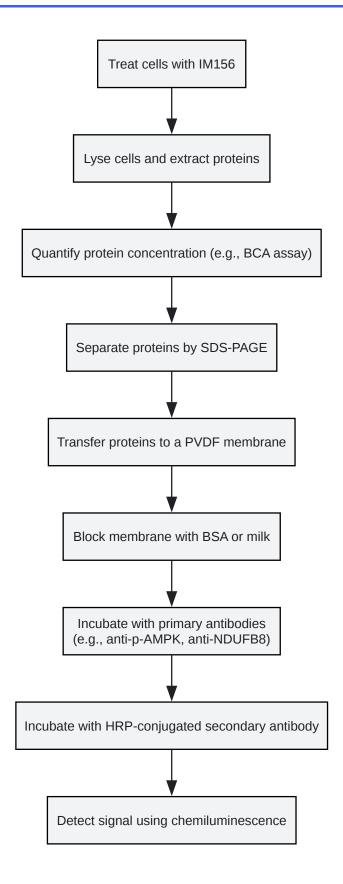
Note: Specific IC50 values for IM156 across a broad panel of cancer cell lines are not yet publicly available in a consolidated format.

Table 2: IM156 Phase 1 Clinical Trial Data (Advanced Solid Tumors)

Parameter	Value	Reference
Recommended Phase 2 Dose (RP2D)	800 mg, once daily (QD)	[1][6]
Maximum Tolerated Dose (MTD)	Not reached; 1,200 mg QD was not well tolerated due to nausea	[1][3]
Best Response	Stable Disease (SD) in 7 of 22 patients (32%)	[6][7]
Most Frequent Treatment- Related Adverse Events (TRAEs)	Nausea (73%), Diarrhea (55%), Vomiting (50%)	[6][7]
Grade 3 TRAE	Nausea (14%)	[6][7]

Experimental Protocols


This section provides detailed methodologies for key experiments to assess the impact of IM156 on cellular metabolism.


Mitochondrial Respiration Assay (Seahorse XF Mito Stress Test)

This protocol is adapted for the Agilent Seahorse XF96 Analyzer to measure the effect of IM156 on the oxygen consumption rate (OCR).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. 101.200.202.226 [101.200.202.226]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Filip Janku, MD @FilipJankuMD @MDAndersonNews #ASCO20 Phase I study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - OncologyTube [oncologytube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the IM156 Oxidative Phosphorylation Inhibition Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421133#im156-oxidative-phosphorylation-inhibition-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com